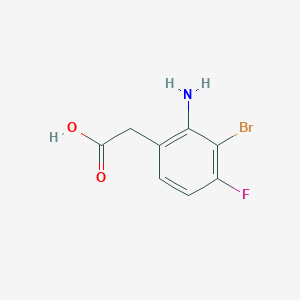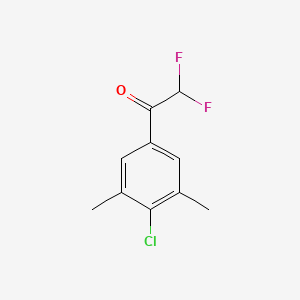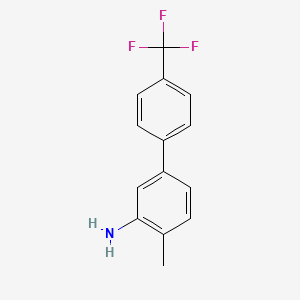
Thalidomide-O-acetamido-C4-alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-acetamido-C4-alkyne is a compound that has garnered significant interest in the field of targeted protein degradation. It is a derivative of thalidomide, a drug historically known for its teratogenic effects but later found to have therapeutic applications in diseases such as multiple myeloma and leprosy. This compound is used primarily in PROTAC (PROteolysis TArgeting Chimeras) technology, which aims to degrade specific proteins within cells by utilizing the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-C4-alkyne typically involves the conjugation of a thalidomide-based cereblon ligand with a linker and an alkyne functional groupThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The final product is purified using techniques such as chromatography and crystallization to achieve the required purity for research and development purposes .
化学反应分析
Types of Reactions
Thalidomide-O-acetamido-C4-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The alkyne group allows for substitution reactions, particularly in click chemistry applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like copper(I) iodide for click chemistry reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include various thalidomide derivatives with modified functional groups, which can be further utilized in PROTAC technology and other research applications .
科学研究应用
Thalidomide-O-acetamido-C4-alkyne has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by degrading pathogenic proteins.
Industry: Utilized in the development of new drugs and therapeutic agents through PROTAC technology .
作用机制
The mechanism of action of Thalidomide-O-acetamido-C4-alkyne involves its binding to cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of specific proteins within cells, providing a means to modulate protein function and treat diseases .
相似化合物的比较
Thalidomide-O-acetamido-C4-alkyne can be compared with other similar compounds such as:
Lenalidomide: Another thalidomide derivative with similar mechanisms but different therapeutic applications.
Pomalidomide: Known for its use in treating multiple myeloma, with a similar mechanism of action.
Thalidomide-4’-O-C4-alkyne: A closely related compound used in similar research applications
These compounds share the common feature of binding to cereblon and inducing protein degradation, but they differ in their specific applications and efficacy in various therapeutic contexts.
属性
分子式 |
C21H21N3O6 |
|---|---|
分子量 |
411.4 g/mol |
IUPAC 名称 |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-hex-5-ynylacetamide |
InChI |
InChI=1S/C21H21N3O6/c1-2-3-4-5-11-22-17(26)12-30-15-8-6-7-13-18(15)21(29)24(20(13)28)14-9-10-16(25)23-19(14)27/h1,6-8,14H,3-5,9-12H2,(H,22,26)(H,23,25,27) |
InChI 键 |
XKLNBABEPLVANM-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


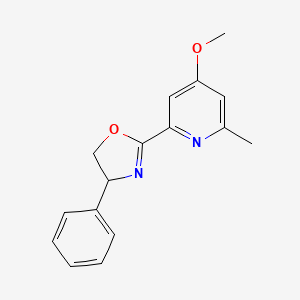
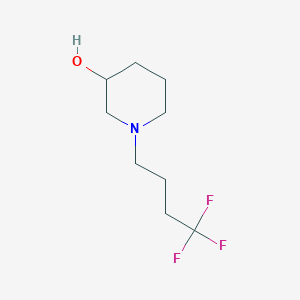
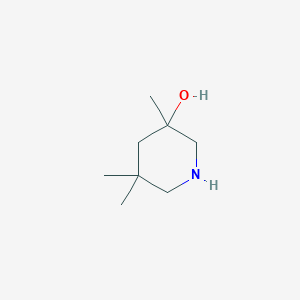
![2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide](/img/structure/B14775739.png)
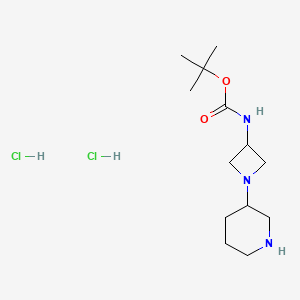
![N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B14775747.png)
![Iron, dichloro[2,6-dimethyl-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]-, (SP-5-13)-](/img/structure/B14775758.png)
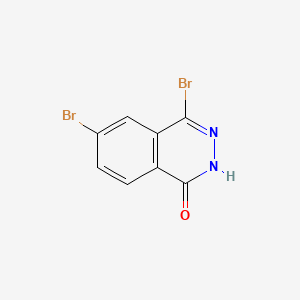
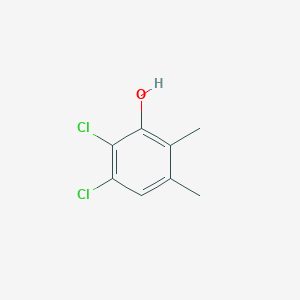

![12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14775772.png)
